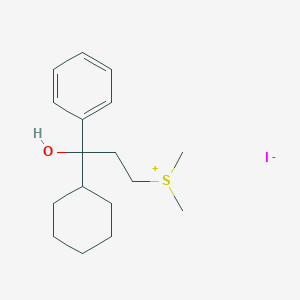
Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide, also known as CDPI, is a synthetic compound that has been widely used in scientific research. This compound is a quaternary ammonium salt that has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide is not fully understood, but it is believed to involve the interaction of the quaternary ammonium group with biological membranes. Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide has been shown to inhibit the activity of certain enzymes by binding to their active sites. Additionally, Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide has been shown to affect the activity of ion channels, which are important for the regulation of cellular processes.
Biochemical and Physiological Effects:
Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is important for the regulation of neurotransmitters in the brain. Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide has also been shown to affect the activity of voltage-gated ion channels, which are important for the regulation of cellular processes such as muscle contraction and nerve signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide is that it is a relatively stable compound that can be easily synthesized in the laboratory. Additionally, Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide has been shown to have a variety of useful applications in scientific research. However, one limitation of Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many future directions for the study of Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide. One potential area of research is the development of new synthetic methods for Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide that can improve its purity and yield. Additionally, further research is needed to fully understand the mechanism of action of Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide and its effects on biological systems. Finally, the development of new applications for Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide in scientific research could lead to important discoveries in a variety of fields.
Synthesemethoden
The synthesis method of Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide involves the reaction of 3-cyclohexyl-3-hydroxy-3-phenylpropyl bromide with dimethyl sulfide and potassium iodide. This reaction produces Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide as a white solid with a melting point of 170-172°C. The purity of Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide has been used in a variety of scientific research applications. One of the most common applications is as a quaternary ammonium salt that can be used to study the transport of ions across biological membranes. Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide has also been shown to have antibacterial and antifungal properties, making it a useful tool in the study of microbial biology. Additionally, Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide has been used as a fluorescent probe to study the binding of proteins and nucleic acids.
Eigenschaften
CAS-Nummer |
110055-40-8 |
|---|---|
Produktname |
Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide |
Molekularformel |
C17H27IOS |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-dimethylsulfanium;iodide |
InChI |
InChI=1S/C17H27OS.HI/c1-19(2)14-13-17(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3,5-6,9-10,16,18H,4,7-8,11-14H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WFVREAQRYRBXDW-UHFFFAOYSA-M |
SMILES |
C[S+](C)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[I-] |
Kanonische SMILES |
C[S+](C)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[I-] |
Synonyme |
Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




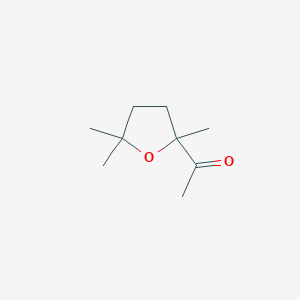



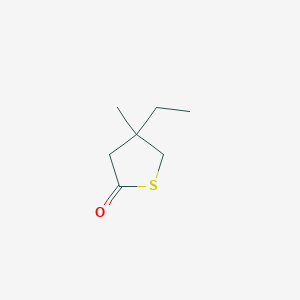

![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)
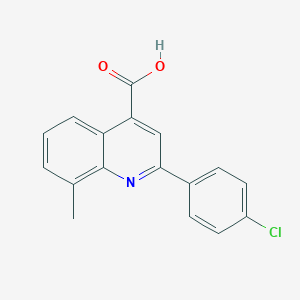
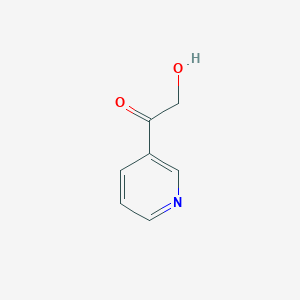
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)

![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)
